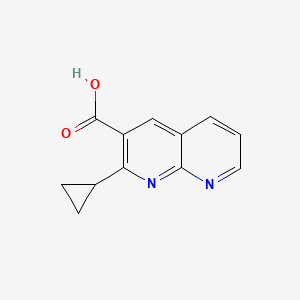

2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” is a class of heterocyclic compounds . Naphthyridines, including this compound, are isolated mainly from marine organisms and terrestrial plants . They are known for their diverse biological activities and are commonly used in medicine, particularly in cancer and infectious diseases treatment .

Synthesis Analysis

The synthesis of 1,8-naphthyridine derivatives, including “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid”, has been achieved through various methods. One of the common methods is the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . Another method involves the Michael addition of 2-aminopyridines with methylpropiolate to afford the addition compound, which on further cyclization at higher temperature yields the cyclized product .

Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” is characterized by a fused system of two pyridine rings . The molecular weight of this compound is 214.22 . The InChI code is 1S/C12H10N2O2/c15-12(16)9-6-8-2-1-5-13-11(8)14-10(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16) .

Physical And Chemical Properties Analysis

The physical form of “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” is a powder . It has a molecular weight of 214.22 . The compound has a chemical formula of C12H10N2O2 .

Applications De Recherche Scientifique

Antibacterial Agents

Carboxylic acids with 1,8-naphthyridine moiety, such as 2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid, are well reported as antibacterial agents . They have displayed in vivo antibacterial activity , making them valuable in the development of new antibacterial drugs.

Intermediate in Drug Synthesis

This compound is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. This highlights its importance in the pharmaceutical industry, particularly in the production of antibiotics.

Enhancing Antibacterial Activity

Research has shown that this compound can enhance the antibacterial activity of nalidixix acid against Pseudomonas aeruginosa . This suggests potential applications in the development of more effective antibacterial treatments.

Versatility in Chemical Reactions

2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid is noted for its exceptional versatility . Its unique blend of reactivity and selectivity makes it a valuable asset for advanced chemical reactions.

High Purity for Research Applications

This compound is available in high purity (Min. 95%) , making it suitable for use in various research applications where purity is crucial.

Availability for Commercial Use

The compound is commercially available , making it accessible for various scientific research and industrial applications.

Safety and Hazards

The safety information available for “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” indicates that it may cause skin and eye irritation and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

The future directions for “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” and other naphthyridine derivatives are promising. Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches .

Mécanisme D'action

Target of Action

It is known that 1,8-naphthyridine derivatives, to which this compound belongs, have demonstrated a variety of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific functional groups present.

Mode of Action

1,8-naphthyridine derivatives have been found to possess activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of activities associated with 1,8-naphthyridine derivatives , it can be inferred that the compound may influence multiple biochemical pathways.

Result of Action

Given the range of biological activities associated with 1,8-naphthyridine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Propriétés

IUPAC Name |

2-cyclopropyl-1,8-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)9-6-8-2-1-5-13-11(8)14-10(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYPGPQFHDZRBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C3C=CC=NC3=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2936583.png)

![N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide](/img/structure/B2936594.png)